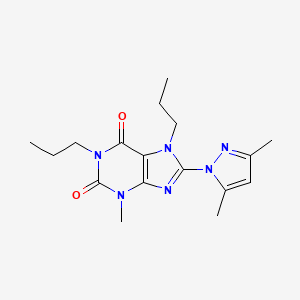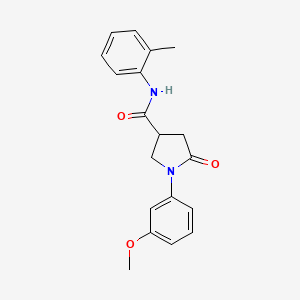![molecular formula C20H27N3O2 B4688962 3-[4-(4-isobutyryl-1-piperazinyl)-4-oxobutyl]-1H-indole](/img/structure/B4688962.png)
3-[4-(4-isobutyryl-1-piperazinyl)-4-oxobutyl]-1H-indole
Übersicht
Beschreibung
3-[4-(4-isobutyryl-1-piperazinyl)-4-oxobutyl]-1H-indole, also known as AG-1478, is a synthetic small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases. This compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Wirkmechanismus
3-[4-(4-isobutyryl-1-piperazinyl)-4-oxobutyl]-1H-indole works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor from phosphorylating downstream signaling molecules and inhibiting the activation of downstream signaling pathways. This leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells and other cell types. In addition to inhibiting EGFR signaling, this compound has been shown to modulate the expression of a variety of genes involved in cell growth, differentiation, and apoptosis. This compound has also been shown to induce cell cycle arrest and inhibit angiogenesis, suggesting that it may have potential therapeutic applications beyond cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[4-(4-isobutyryl-1-piperazinyl)-4-oxobutyl]-1H-indole as a research tool is its specificity for the EGFR family of tyrosine kinases, which allows researchers to selectively target this pathway without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could benefit from further investigation of 3-[4-(4-isobutyryl-1-piperazinyl)-4-oxobutyl]-1H-indole and its potential applications. These include:
- Optimization of the synthesis method to increase yield and purity
- Development of more potent and selective EGFR inhibitors based on the structure of this compound
- Investigation of the potential therapeutic applications of this compound beyond cancer treatment, such as in the treatment of inflammatory diseases or neurodegenerative disorders
- Exploration of the potential for combination therapies involving this compound and other targeted inhibitors or chemotherapeutic agents.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-isobutyryl-1-piperazinyl)-4-oxobutyl]-1H-indole has been widely used in scientific research to study the role of EGFR signaling in cancer and other diseases. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been used in a variety of cancer models to investigate the mechanisms of EGFR signaling and the potential for targeted therapies.
Eigenschaften
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)20(25)23-12-10-22(11-13-23)19(24)9-5-6-16-14-21-18-8-4-3-7-17(16)18/h3-4,7-8,14-15,21H,5-6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMSFGIEPDFXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4688883.png)
![1-(4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B4688888.png)

![4-(4-bromophenyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4688912.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4688928.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-(4-methylphenoxy)acetamide](/img/structure/B4688931.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4688937.png)
![2-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4688944.png)

![2-({[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4688964.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-1-piperidinecarbothioamide](/img/structure/B4688970.png)

![3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4688979.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B4688985.png)